Cas no 464-42-6 (1,7,7-trimethylbicyclo2.2.1heptan-2-amine)
1,7,7-trimethylbicyclo2.2.1heptan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptan-2-amine,1,7,7-trimethyl-, (1R,2S,4R)-rel-
- endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine
- 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-AMINE
- MFCD24393344
- endo-2-Bornylamine
- Bicyclo[2.2.1]heptan-2-amine, 1,7,7-trimethyl-, endo-
- EINECS 207-351-0
- ENDO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-AMINE
- DTXSID70954248
- 4481-88-3
- (R)-(+)-Bornylamine
- AB90024
- EN300-34035
- SCHEMBL159243
- 464-42-6
- (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amine hydrochloride
- EINECS 251-076-9
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine #
- FT-0694326
- AKOS005265172
- (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane
- Bornylamine
- 2-Bornylamine
- Camphylamin
- 32511-34-5
- Oprea1_727966
- 2-Bornanamine, endo-
- (1R,2S,4R)-Born-2-ylamine
- CS-0311155
- NS00089981
- SY271823
- Maybridge1_006085
- 1,7,7-trimethylbicyclo2.2.1heptan-2-amine
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- Inchi: 1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3
- InChI Key: MDFWXZBEVCOVIO-UHFFFAOYSA-N
- SMILES: NC1CC2CCC1(C)C2(C)C
Computed Properties
- Exact Mass: 153.15175
- Monoisotopic Mass: 153.15175
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 188.7±8.0 °C at 760 mmHg
- Flash Point: 48.5±9.7 °C
- pka: 10.17(at 25℃)
- Vapor Pressure: 0.6±0.4 mmHg at 25°C
1,7,7-trimethylbicyclo2.2.1heptan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,7,7-trimethylbicyclo2.2.1heptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536698-10mg |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
464-42-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B536698-50mg |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
464-42-6 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B536698-100mg |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
464-42-6 | 100mg |
$ 365.00 | 2022-06-07 |
1,7,7-trimethylbicyclo2.2.1heptan-2-amine Related Literature
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1. XCI.—Influence of substitution on specific rotation in the bornylamine seriesMartin Onslow Forster J. Chem. Soc. Trans. 1899 75 934
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2. XCI.—Influence of substitution on specific rotation in the bornylamine seriesMartin Onslow Forster J. Chem. Soc. Trans. 1899 75 934
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3. XXXIX.—Isomeric bornylaminesMartin Onslow Forster J. Chem. Soc. Trans. 1898 73 386
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4. CV.—Separation of neobornylamine from bornylamineMartin Onslow Forster,James Hart-Smith J. Chem. Soc. Trans. 1900 77 1152
-
5. XCVIII.—The disposition of the bonds of the quinquevalent nitrogen atom. Part IJulius Berend Cohen,Joseph Marshall,Herbert Ernest Woodman J. Chem. Soc. Trans. 1915 107 887
Additional information on 1,7,7-trimethylbicyclo2.2.1heptan-2-amine
1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine
1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine, also known by its CAS number 464-42-6, is a unique organic compound with a bicyclic structure and significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are characterized by their rigid, non-planar structures that often exhibit interesting chemical and biological properties.
The molecular structure of 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine consists of a bicyclo[2.2.1]heptane framework with three methyl groups attached at the 1-, 7-, and 7-positions, along with an amine group at the 2-position. This arrangement creates a highly stable and rigid molecule due to the bicyclic system, which is often exploited in drug design for its ability to mimic natural bioactive compounds.
Recent studies have highlighted the potential of bicyclic amines like 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine in the development of novel pharmaceutical agents. For instance, researchers have explored its role as a building block in the synthesis of complex natural product analogs and bioactive molecules. The compound's rigid structure makes it an ideal candidate for constructing molecules with specific stereochemical requirements.
In terms of synthesis, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine can be prepared via various methods, including ring-closing reactions and intramolecular cyclizations. One notable approach involves the use of alkylation techniques to introduce the methyl groups onto the bicyclic framework. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research and industrial applications.
The compound's physical properties are also worth noting. It has a melting point of approximately 50°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic reactions where solubility and stability are critical factors.
From an application standpoint, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine has found utility in several areas:
- Pharmaceuticals: As mentioned earlier, it serves as a key intermediate in drug discovery programs targeting complex biological systems.
- Catalysis: The compound's unique structure has been leveraged in asymmetric catalysis to facilitate enantioselective reactions.
- Materials Science: Its rigid framework makes it a candidate for designing advanced materials with tailored mechanical properties.
Recent advancements in computational chemistry have further enhanced our understanding of 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine's behavior at the molecular level. For example, density functional theory (DFT) studies have provided insights into its electronic structure and reactivity patterns, enabling more precise predictions about its behavior in different chemical environments.
In conclusion, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine (CAS No: 464-42-6) is a versatile compound with significant potential across multiple disciplines within chemistry and related fields. Its unique structure and properties continue to drive innovative research directions, making it an essential component in modern chemical toolkits.
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